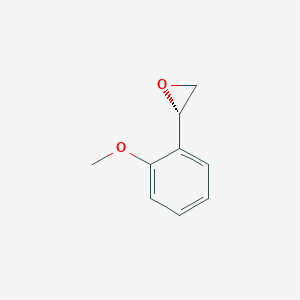
4-Aza-2-oxindole-3-carboxylic acid ethyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs, has attracted increasing attention in recent years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has been explored .Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Structural Studies
Carboxylic ester hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters to produce alcohol and acid. These enzymes use Ser, Asp, or water as a nucleophile, exhibiting diverse catalytic machinery. The α/β/α sandwich architecture is most frequently found in CEHs, indicating a structural variety among these enzymes. CEHs are substrate-specific to various esters, including potentially 4-Aza-2-oxindole-3-carboxylic acid ethyl ester, and are widely used in industrial applications. Research in structure- or mutation-based protein engineering focuses on understanding their biological roles and potential industrial applications, highlighting the importance of structural studies for enzymatic function optimization and industrial application (C. Oh, T. Kim, & K. Kim, 2019).
Antioxidant Capacity and Chemical Reactions
The ABTS/PP decolorization assay of antioxidant capacity involves reactions that underlie the antioxidant capacity of compounds, including esters. This review suggests that some antioxidants, such as potentially this compound, can form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. These reactions contribute to the total antioxidant capacity, which is crucial for assessing the antioxidant potential of chemical compounds, including esters. Understanding these reaction pathways is essential for evaluating and comparing the antioxidant properties of compounds (I. Ilyasov, V. Beloborodov, I. Selivanova, & R. Terekhov, 2020).
Biotechnological Production and Applications
Lactic acid, a key hydroxycarboxylic acid, is produced by fermenting biomass sugars. This process, relevant to the study of carboxylic acid esters like this compound, showcases the potential for chemical and biotechnological routes to produce various valuable chemicals from lactic acid. These methods include the synthesis of esters, highlighting the importance of biotechnological processes in the green chemistry sector for the production of lactic acid derivatives and their potential industrial applications (Chao Gao, Cuiqing Ma, & P. Xu, 2011).
Eigenschaften
IUPAC Name |
ethyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-8-6(12-9(7)13)4-3-5-11-8/h3-5,7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYJWOQQTRFVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(C=CC=N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)



![Butyl[(4-tert-butylphenyl)methyl]amine](/img/structure/B3162069.png)
![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)




![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)
